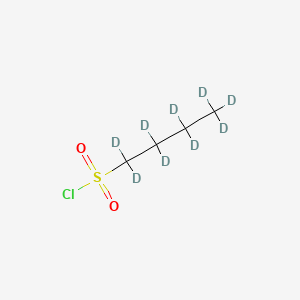1-Butane-d9-sulfonyl Chloride
CAS No.:
Cat. No.: VC18535347
Molecular Formula: C4H9ClO2S
Molecular Weight: 165.69 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C4H9ClO2S |
|---|---|
| Molecular Weight | 165.69 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
| Standard InChI Key | WEDIIKBPDQQQJU-YNSOAAEFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |
| Canonical SMILES | CCCCS(=O)(=O)Cl |
Chemical Structure and Isotopic Composition
Molecular Architecture
1-Butane-d9-sulfonyl chloride features a linear butane backbone with a sulfonyl chloride (-SO<sub>2</sub>Cl) functional group at the terminal carbon. The deuterium atoms occupy all nine hydrogen positions in the butyl chain, resulting in the molecular formula C<sub>4</sub>D<sub>9</sub>ClO<sub>2</sub>S. The isotopic purity of commercially available samples typically exceeds 98 atom % deuterium, ensuring minimal protium contamination .
Table 1: Key Molecular Properties
Isotopic Labeling Significance
The incorporation of deuterium alters the compound’s physical and chemical behavior, including reaction kinetics and vibrational modes. This isotopic labeling enables researchers to track molecular pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Synthesis and Production Methods
Laboratory-Scale Synthesis
While detailed synthetic protocols are often proprietary, the general approach involves the reaction of deuterated 1-butanol (C<sub>4</sub>D<sub>9</sub>OH) with chlorosulfonic acid (HSO<sub>3</sub>Cl) under anhydrous conditions. The deuterated alcohol is first converted to the corresponding sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl<sub>5</sub>) to yield the sulfonyl chloride .
Industrial Manufacturing
Industrial production requires specialized equipment to handle moisture-sensitive reagents and maintain rigorous temperature control (-20°C to 0°C). Large-scale syntheses prioritize cost efficiency while ensuring isotopic integrity, often employing continuous-flow reactors to optimize yield .
Physicochemical Properties
Physical State and Stability
1-Butane-d9-sulfonyl chloride is a clear, colorless to pale yellow liquid at room temperature. It is highly moisture-sensitive, necessitating storage under inert atmospheres (e.g., argon or nitrogen) at temperatures between 2°C and 8°C .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Moisture Sensitivity | Highly sensitive; use desiccants | |
| Shelf Life | 12–24 months (unopened) |
Spectroscopic Characteristics
-
NMR Spectroscopy: The deuterium atoms produce distinct <sup>2</sup>H NMR signals, absent in the non-deuterated analog.
-
Mass Spectrometry: Molecular ion peaks appear at m/z 165–167, with fragmentation patterns indicative of the sulfonyl chloride group .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The sulfonyl chloride group (-SO<sub>2</sub>Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. Deuterium labeling minimally affects reaction thermodynamics but may alter kinetic isotope effects (KIE) .
Hydrolysis and Degradation
Exposure to water results in rapid hydrolysis to 1-butane-d9-sulfonic acid (C<sub>4</sub>D<sub>9</sub>SO<sub>3</sub>H) and hydrochloric acid (HCl). This reaction is highly exothermic and necessitates careful moisture exclusion during handling.
Applications in Scientific Research
Isotopic Tracing in Metabolism
Deuterium labeling allows precise tracking of metabolic pathways. For example, in pharmacokinetic studies, 1-butane-d9-sulfonyl chloride-derived probes enable quantification of drug metabolites via LC-MS/MS .
Organic Synthesis
The compound serves as a sulfonylating agent in the preparation of deuterated surfactants, polymers, and pharmaceutical intermediates. Its use in Suzuki-Miyaura cross-coupling reactions has been documented for synthesizing deuterated biaryl compounds .
Table 3: Research Applications by Discipline
| Discipline | Application Example | Source |
|---|---|---|
| Analytical Chemistry | Internal standard for MS | |
| Medicinal Chemistry | Prodrug synthesis | |
| Materials Science | Deuterated polymer precursors |
Comparison with Related Sulfonyl Chlorides
Non-Deuterated Analog
1-Butanesulfonyl chloride (C<sub>4</sub>H<sub>9</sub>ClO<sub>2</sub>S) lacks deuterium, resulting in a lower molecular weight (156.62 g/mol) and distinct spectroscopic properties. Reaction rates may differ due to the absence of kinetic isotope effects .
Methanesulfonyl Chloride
Future Perspectives
Advances in deuteration technologies, such as catalytic H/D exchange reactions, may reduce production costs and expand accessibility. Emerging applications in quantum computing (deuterated qubits) and neutron scattering studies warrant further investigation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume